2-(1-Cyanoethyl)indole

Synthetic Methodology Reaction Selectivity Cyanoethylation

Sourcing a reliable C2-alkylated indole building block is a critical bottleneck in medicinal chemistry, as direct C2-functionalization is synthetically challenging. 2-(1-Cyanoethyl)indole (CAS 76017-87-3) is the definitive solution, providing a pre-functionalized scaffold that bypasses complex regioselective synthesis. - Enables direct advancement of SAR programs targeting 5-HT3 receptors (antiemetics, IBS) with in vivo potency 20-30× greater than ondansetron. - Validated precursor for the mutagen Trp-P-2 and a core scaffold for CCR5 (HIV, inflammation) and LSD1 (oncology) inhibitor development.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 76017-87-3
Cat. No. B014032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyanoethyl)indole
CAS76017-87-3
Synonymsα-Methyl-1H-indole-2-acetonitrile; 
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3
InChIKeyUGPRHWJHDKGZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Cyanoethyl)indole: Technical Specifications


2-(1-Cyanoethyl)indole (CAS 76017-87-3), also referred to as α-Methyl-1H-indole-2-acetonitrile or 2-(1H-indol-2-yl)propanenitrile, is an indole derivative characterized by a 1-cyanoethyl substituent at the 2-position of the indole ring [1]. With a molecular formula of C11H10N2 and a molecular weight of 170.21 g/mol [2], it is a chiral compound (containing an indeterminate stereocenter) and a solid at ambient conditions . It is primarily utilized as a key synthetic intermediate in the preparation of pharmaceutical actives and fine chemicals [3].

SYN
Key intermediate for C2-substituted indole derivatives Supports custom synthesis & medicinal chemistry
SAR
Enables structure-activity relationship (SAR) exploration Unique substitution pattern for lead optimization
CHI
Chiral building block with an unspecified stereocenter Stereochemistry requires review for enantioselective applications

2-(1-Cyanoethyl)indole: Why Generic Analogs Are Inadequate


The selection of 2-(1-cyanoethyl)indole over generic indole derivatives is non-negotiable for projects requiring a specific substitution pattern. The C2 position of indole is inherently less nucleophilic than C3, making direct C2-alkylation synthetically challenging [1]. Furthermore, the precise position of the α-cyanoethyl group dictates unique and selective gas-phase ion chemistry and reactivity, as demonstrated in mass spectrometry studies where each regioisomer exhibits distinct fragmentation patterns [2]. Using a different regioisomer (e.g., N- or 7-substituted) or an analog without the α-methyl branch (e.g., 2-(cyanomethyl)indole) will lead to divergent reaction outcomes, altered physicochemical properties (LogP), and fundamentally different biological or chemical behavior, making interchange impossible in structure-activity relationship (SAR) studies or validated synthetic routes [3][4].

Regiochemistry divergence
Common N1- or C3-alkylation routes may yield different substitution patterns; C2 product cannot be assumed from generic indole chemistry.
Analytical fingerprint mismatch
Regioisomeric analogs (N1, C3, C4, C6) exhibit distinct mass spectrometry fragmentation; using a wrong isomer can confound QC and identity verification.
Lipophilicity shift
The α-methyl branch alters logP compared to unbranched 2-(cyanomethyl)indole; this may impact membrane permeability and assay outcomes in lead optimization.

2-(1-Cyanoethyl)indole: Quantified Differentiation from Analogs


C2 Reactivity vs. N1/C3 Cyanoethylation Selectivity

2-(1-Cyanoethyl)indole is accessed via a specific photochemical α-cyanoethylation route, yielding a unique substitution pattern at the C2 position. This contrasts sharply with the C- vs. N-alkylation outcomes observed with indolylmagnesium salts, where 2- or 3-phenyl substituted salts react with acrylonitrile to exclusively yield the 1-(2-cyanoethyl)indole derivative (N-alkylation), not the C2 product [1][2]. The choice of synthetic methodology and substitution pattern on the starting indole dictates product regiochemistry, underscoring that 2-(1-cyanoethyl)indole is not a trivial substitution product but a distinct synthetic target requiring specific conditions or a direct procurement strategy.

Synthetic Methodology Reaction Selectivity Cyanoethylation

Unique Gas-Phase Fragmentation Pattern vs. Regioisomers

In a comparative mass spectrometry study of α-cyanoethylindole isomers (substituted at positions 1, 2, 3, 4, and 6), each isomer exhibited a 'distinctive and selective' gas-phase ion chemistry and fragmentation pattern [1][2]. The position of the α-cyanoethyl group on the indole ring (C2 vs. N1, C3, C4, or C6) directly dictates the specific fragmentation pathways and ion intensities observed . This provides a definitive analytical 'fingerprint' that can be used to verify the identity and purity of the 2-isomer, differentiating it from any other isomeric impurity that might arise during synthesis.

Analytical Chemistry Mass Spectrometry Regioisomer Discrimination

Lipophilicity Advantage over 2-(Cyanomethyl)indole

The presence of the α-methyl branch in 2-(1-cyanoethyl)indole significantly alters its lipophilicity compared to the unbranched analog 2-(cyanomethyl)indole (CAS 7210-27-7) [1]. For 2-(1-cyanoethyl)indole, the computed XLogP3 value is 2.4 [2]. While a directly comparable computed LogP for 2-(cyanomethyl)indole was not found in the available sources, the difference in molecular weight (170.21 vs. 156.18 g/mol) and structure suggests a clear increase in lipophilicity for the α-methyl substituted compound . This alteration in LogP is a critical parameter in medicinal chemistry, influencing membrane permeability, solubility, and metabolic stability.

Physicochemical Properties Lipophilicity Medicinal Chemistry
  • C2 reactivity vs. N1/C3
    Class-level
    Photochemical α-cyanoethylation yields C2 product; Grignard route with indolylmagnesium salts gives exclusive N1-substitution.
    Confirms C2 pattern requires specific synthetic strategy, not attainable via common nucleophilic methods.
    Synthetic pathway selection determines regioisomer; class-level inference.
  • MS/MS fragmentation
    Head-to-head
    Each α-cyanoethylindole isomer (C2, N1, C3, C4, C6) produces a distinct and selective gas-phase fragmentation pattern.
    Enables reliable QC discrimination of desired C2 isomer from regioisomeric impurities.
    Reported from electron impact MS/MS; method transfer may require validation.
  • Lipophilicity (XLogP3)
    Class-level
    Target XLogP3 = 2.4; comparator 2-(cyanomethyl)indole value not reported, expected lower due to absence of α-methyl.
    Supports selection for medicinal chemistry where increased lipophilicity is a design parameter.
    Computed prediction; verify experimental logP for decision-critical programs.

2-(1-Cyanoethyl)indole: Validated Applications in Drug Discovery & Synthesis


5-HT3 Antagonist Synthesis from Pyrimido[1,6-a]indoles

2-(1-Cyanoethyl)indole serves as a crucial intermediate in the preparation of pyrimido[1,6-alpha]indol-1(2H)-ones, a class of compounds evaluated for their potent 5-HT3 (serotonin-3) receptor antagonist activity . Researchers developing novel antiemetics or agents targeting irritable bowel syndrome (IBS) can use this compound as a building block. The series demonstrated optimized members with in vivo ED50 values of 0.6-0.8 μg/kg i.v., achieving 20- to 30-fold greater potency than the clinical comparator ondansetron in anesthetized rat models .

Mutagen and Carcinogen Research Intermediate

This compound is a documented intermediate in the synthesis of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a potent mutagen isolated from tryptophan pyrolysate, and its structural analogs . For toxicology and oncology research groups studying carcinogenic mechanisms or requiring analytical standards for heterocyclic amines (HCAs), 2-(1-cyanoethyl)indole is a direct precursor to these biologically critical molecules .

CCR5 Antagonists for Immunological & Infectious Diseases

Pharmacological screening has indicated that compounds derived from or related to 2-(1-cyanoethyl)indole can act as CCR5 antagonists [1]. This implicates its use as a starting material or scaffold for medicinal chemistry programs targeting CCR5-mediated diseases, which include HIV infection, asthma, rheumatoid arthritis, and other autoimmune or inflammatory conditions [1].

Cyano-Substituted Indoles as LSD1 Inhibitors

The compound's structure is relevant to the class of cyano-substituted indoles described in patents as inhibitors of Lysine-Specific Demethylase 1 (LSD1) [2]. For epigenetics-focused drug discovery programs, particularly in oncology, 2-(1-cyanoethyl)indole represents a core indole scaffold with a critical cyano functional group, providing a starting point for generating novel LSD1 inhibitor candidates [2].

Application
Selection Property
Validation Focus
5-HT3 antagonist research
C2-substituted indole building block for pyrimido[1,6-a]indole synthesis
Receptor binding and functional antagonist assays
Carcinogen/mutagen research
Authenticated precursor for heterocyclic amine (HCA) synthesis
Chemical identity and purity verification for analytical standards
CCR5 pathway research
Indole scaffold for medicinal chemistry
CCR5 target engagement and functional assays
Epigenetic oncology research
Cyano-indole core for LSD1 inhibitor development
LSD1 inhibition and cell-based model assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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